molecular formula C10H14Cl2N2 B1526138 2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine CAS No. 1341681-83-1

2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine

Cat. No. B1526138
M. Wt: 233.13 g/mol
InChI Key: KFLXEXXSYYRNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine is a chemical compound with the molecular formula C10H14Cl2N2. It has a molecular weight of 233.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine is 1S/C10H14Cl2N2/c1-5-6-7(11)13-9(10(2,3)4)14-8(6)12/h5H2,1-4H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Ligands for Histamine H4 Receptor

2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine derivatives have been explored in the synthesis of ligands for the histamine H4 receptor, showcasing potential as anti-inflammatory agents and in pain management through structure-activity relationship (SAR) studies. The optimization of these compounds led to the identification of potent in vitro activities and their effectiveness in animal models, underlining their potential for therapeutic applications (Altenbach et al., 2008).

Development of Supramolecular Porphyrin Arrays

2-Aminopyrimidines, related to 2-tert-butyl-4,6-dichloro-5-ethylpyrimidine, have been utilized in the development of supramolecular porphyrin arrays. These arrays exhibit broad absorption bands, making them efficient for light-harvesting applications. The synthesis of mono- and di-derivatives of these compounds has led to the formation of aggregates, showing potential for the construction of supramolecular systems designed for efficient energy capture and storage (Balaban et al., 2003).

Safety And Hazards

This compound has been classified as dangerous, with hazard statements including H303, H315, H318, and H335 . These statements indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-tert-butyl-4,6-dichloro-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2/c1-5-6-7(11)13-9(10(2,3)4)14-8(6)12/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLXEXXSYYRNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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